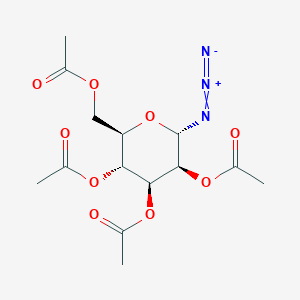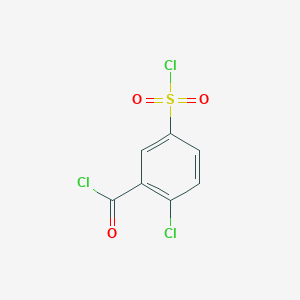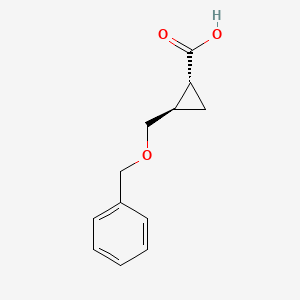
(Z)-1,2,3,3,3-Pentafluoropropene
概要
説明
(Z)-1,2,3,3,3-Pentafluoropropene is a colorless gas that is used in various industrial applications. It is a fluorinated olefin that is produced through a complex synthesis process. The compound has gained significant attention in scientific research due to its unique properties and potential applications in various fields.
科学的研究の応用
Atmospheric Chemistry and Environmental Implications
- Cl-Initiated Oxidation Products and Atmospheric Implications : A study by Rivela et al. (2021) explored the oxidation products of (E/Z)-1,2,3,3,3-pentafluoropropene initiated by Cl atoms. This research is significant for understanding the atmospheric degradation processes of hydrofluoroolefins (HFOs), providing insights into their environmental impact and helping policymakers assess their suitability as CFC replacements (Rivela et al., 2021).
Reactivity and Atmospheric Lifetimes
- Reactivity with OH Radicals and Cl Atoms : Another study by Rivela et al. (2019) investigated the temperature dependence of gas-phase reactions of (E/Z)-1,2,3,3,3-pentafluoropropene with OH radicals and Cl atoms. This research is crucial for determining the atmospheric lifetimes of HFOs and their potential as environmentally friendly alternatives to CFCs (Rivela et al., 2019).
Synthesis and Chemical Reactions
Synthesis of Stable α-Fluoro Enamines : Wójtowicz-Rajchel et al. (2008) demonstrated the treatment of nucleic acid bases with 1,1,3,3,3-pentafluoropropene, leading to the formation of stable fluorinated enamines. This method is significant for developing new fluorine-containing compounds in organic synthesis (Wójtowicz-Rajchel et al., 2008).
Preparation and Reactions of Carbinols : Research by Tarrant et al. (1971) on the dehydrofluorination of hexafluoropropane to yield (Z) and (E) 1H-pentafluoropropene and their subsequent reactions highlights the versatility of pentafluoropropene in synthetic chemistry, particularly in creating fluorinated organic compounds (Tarrant et al., 1971).
Hydrodefluorination at Rhodium : Noveski et al. (2003) studied the reaction of hexafluoropropene with rhodium compounds, showcasing the potential of pentafluoropropene in exploring new pathways for C–F activation and hydrodefluorination, essential for developing fluoroorganic compounds (Noveski et al., 2003).
Polymerization and Material Science
- Rapid Polymerization of Vinylpentafluorocyclopropane : Yang (2003) reported the highly stereoselective and regioselective polymerization of vinylpentafluorocyclopropane, derived from hexafluoropropene. This finding is crucial for the synthesis of unsaturated fluoropolymers, which have applications in various industries (Yang, 2003).
特性
IUPAC Name |
(Z)-1,2,3,3,3-pentafluoroprop-1-ene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3HF5/c4-1-2(5)3(6,7)8/h1H/b2-1- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMUPYMORYHFFCT-UPHRSURJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=C(C(F)(F)F)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(=C(/C(F)(F)F)\F)\F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3HF5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001027281 | |
| Record name | (1Z)-1,2,3,3,3-Pentafluoro-1-propene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001027281 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
132.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-1,2,3,3,3-Pentafluoropropene | |
CAS RN |
5528-43-8, 2252-83-7 | |
| Record name | (1Z)-1,2,3,3,3-Pentafluoro-1-propene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5528-43-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Propene, 1,2,3,3,3-pentafluoro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002252837 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (Z)-1,2,3,3,3-Pentafluoropropene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005528438 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Propene, 1,2,3,3,3-pentafluoro- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | (1Z)-1,2,3,3,3-Pentafluoro-1-propene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001027281 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (Z)-1,2,3,3,3-pentafluoropropene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.432 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1H-Pentafluoroprop-1-ene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does the ratio of Z-isomer to E-isomer in 1,2,3,3,3-pentafluoropropene impact its cooling efficiency?
A1: Research suggests that increasing the proportion of the Z-isomer relative to the E-isomer in 1,2,3,3,3-pentafluoropropene compositions enhances refrigeration capacity. [, , ] This finding has led to the development of azeotropic and near-azeotropic compositions with varying ratios of Z-1225ye and E-1225ye to optimize cooling performance. [, , ]
Q2: What are the major products formed during the atmospheric degradation of (Z)-1,2,3,3,3-Pentafluoropropene?
A2: When (Z)-1,2,3,3,3-pentafluoropropene is released into the atmosphere and reacts with chlorine radicals, the primary products identified through FTIR spectroscopy are CF3C(O)F and HC(O)F. [] These findings are crucial for understanding the environmental fate and impact of (Z)-1,2,3,3,3-pentafluoropropene as a potential CFC replacement.
Q3: Are there any spectroscopic techniques used to characterize (Z)-1,2,3,3,3-Pentafluoropropene and its interactions with other molecules?
A3: Yes, microwave spectroscopy has been employed to study the molecular structure of gas-phase heterodimers formed between (Z)-1,2,3,3,3-pentafluoropropene and argon or acetylene. [] This technique provides valuable insights into the weak intermolecular forces governing the interactions between these molecules.
Q4: What are some of the challenges associated with developing and implementing (Z)-1,2,3,3,3-pentafluoropropene as a refrigerant on a large scale?
A4: While promising, the widespread adoption of (Z)-1,2,3,3,3-pentafluoropropene as a refrigerant requires addressing challenges related to material compatibility with existing refrigeration systems, long-term stability, and potential flammability. [, ] Research into suitable material combinations and system designs is crucial for enabling the safe and efficient use of this compound in refrigeration applications.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![2-({4-[(Diethylamino)sulfonyl]anilino}carbonyl)cyclohexanecarboxylic acid](/img/structure/B6593372.png)







